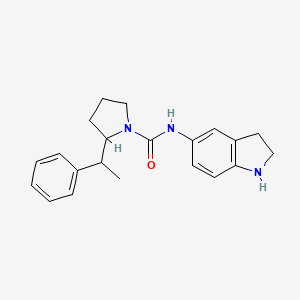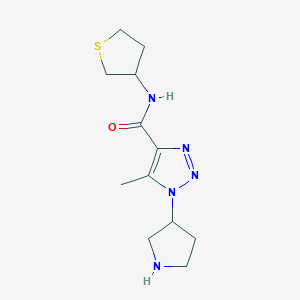![molecular formula C18H18F3NO3S B7436107 1-[4-(Difluoromethylsulfonyl)phenyl]-2-(3-fluoro-4-methoxyphenyl)pyrrolidine](/img/structure/B7436107.png)
1-[4-(Difluoromethylsulfonyl)phenyl]-2-(3-fluoro-4-methoxyphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Difluoromethylsulfonyl)phenyl]-2-(3-fluoro-4-methoxyphenyl)pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DSP-1181 and is a novel drug candidate that has been developed by Sumitomo Dainippon Pharma Co., Ltd.
Mechanism of Action
The mechanism of action of DSP-1181 involves the activation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes. The activation of this receptor has been shown to have neuroprotective effects and to modulate neurotransmitter release. The exact mechanism of action of DSP-1181 is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DSP-1181 have been extensively studied. It has been found to have potent and selective agonist activity at the sigma-1 receptor. The activation of this receptor has been shown to have neuroprotective effects and to modulate neurotransmitter release. DSP-1181 has also been found to have potential applications in the treatment of depression, anxiety, and other psychiatric disorders.
Advantages and Limitations for Lab Experiments
The advantages of DSP-1181 for lab experiments include its potent and selective agonist activity at the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, the limitations of DSP-1181 include its complex synthesis method, which makes it difficult to produce in large quantities, and its potential toxicity, which requires careful handling in lab experiments.
Future Directions
There are several future directions for the study of DSP-1181. These include further investigation of its mechanism of action, its potential therapeutic applications in the treatment of psychiatric disorders, and its potential use as a tool for studying the sigma-1 receptor. Additionally, future research could focus on developing more efficient synthesis methods for DSP-1181 to increase its availability for scientific research.
Conclusion:
In conclusion, DSP-1181 is a novel drug candidate that has gained significant attention in scientific research due to its potential therapeutic applications. Its potent and selective agonist activity at the sigma-1 receptor makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
Synthesis Methods
The synthesis of DSP-1181 involves the reaction of 1-[4-(difluoromethylsulfonyl)phenyl]-2-(3-fluoro-4-methoxyphenyl)pyrrolidin-3-amine with various reagents. The reaction is carried out under specific conditions to yield the desired product. The synthesis of DSP-1181 is a complex process that requires expertise in synthetic chemistry.
Scientific Research Applications
DSP-1181 has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective agonist of the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes. Sigma-1 receptors are present in the central nervous system, and their activation has been shown to have neuroprotective effects. DSP-1181 has also been found to have potential applications in the treatment of depression, anxiety, and other psychiatric disorders.
properties
IUPAC Name |
1-[4-(difluoromethylsulfonyl)phenyl]-2-(3-fluoro-4-methoxyphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3S/c1-25-17-9-4-12(11-15(17)19)16-3-2-10-22(16)13-5-7-14(8-6-13)26(23,24)18(20)21/h4-9,11,16,18H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFLKSOBTGOPDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCN2C3=CC=C(C=C3)S(=O)(=O)C(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Difluoromethylsulfonyl)phenyl]-2-(3-fluoro-4-methoxyphenyl)pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[diethyl(oxo)-lambda6-sulfanylidene]-5-methyl-1-quinolin-6-yltriazole-4-carboxamide](/img/structure/B7436027.png)


![N-[(1-benzylazetidin-2-yl)methyl]-N'-(2-methyl-5-nitrophenyl)oxamide](/img/structure/B7436045.png)
![N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide](/img/structure/B7436067.png)
![1-[2-(5-Chloropyridin-3-yl)oxyethyl]-3-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B7436075.png)
![1-[1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-yl]triazole-4-carboxylic acid](/img/structure/B7436088.png)
![[5-Chloro-2-[(2,5-dimethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7436098.png)
![1-Ethyl-3-[2-methyl-4-[(4-methylmorpholin-2-yl)methyl]piperazin-1-yl]pyrrolidin-2-one](/img/structure/B7436100.png)
![N-[(1-methylsulfonylcyclohexyl)methyl]pyrido[2,3-b]pyrazin-6-amine](/img/structure/B7436103.png)
![2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine](/img/structure/B7436114.png)
![(2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol](/img/structure/B7436121.png)
![Ethyl 4-[2-[3-(aminomethyl)phenoxy]propanoyl]piperazine-1-carboxylate](/img/structure/B7436129.png)
![3-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyrrolidine-1-carboxamide](/img/structure/B7436133.png)